

Application Notes and Protocols for the Analytical Detection of Defluoro Dolutegravir

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Compound of Interest		
Compound Name:	Defluoro dolutegravir	
Cat. No.:	B15293611	Get Quote

These application notes provide detailed methodologies for the detection and quantification of **Defluoro Dolutegravir**, a potential impurity of the antiretroviral drug Dolutegravir. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Dolutegravir.

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. "**Defluoro dolutegravir**" is a potential process-related impurity or degradation product of Dolutegravir. Accurate and sensitive analytical methods are therefore essential for its detection and quantification in bulk drug substances and pharmaceutical formulations.

This document outlines two common analytical techniques for the analysis of **Defluoro Dolutegravir**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely used in the pharmaceutical industry for their specificity, sensitivity, and robustness.

Analytical Methods High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection



This method is suitable for the routine quality control of Dolutegravir for the presence of **Defluoro Dolutegravir** and other related substances.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chemicals and Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Phosphate buffer components (e.g., potassium dihydrogen phosphate)
 - Defluoro Dolutegravir reference standard
 - Dolutegravir reference standard
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
 - Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile is commonly used. A typical starting point is a ratio of 40:60 (v/v) of phosphate buffer (pH 3.6) to acetonitrile.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 258 nm
 - Injection Volume: 10 μL
- Standard and Sample Preparation:

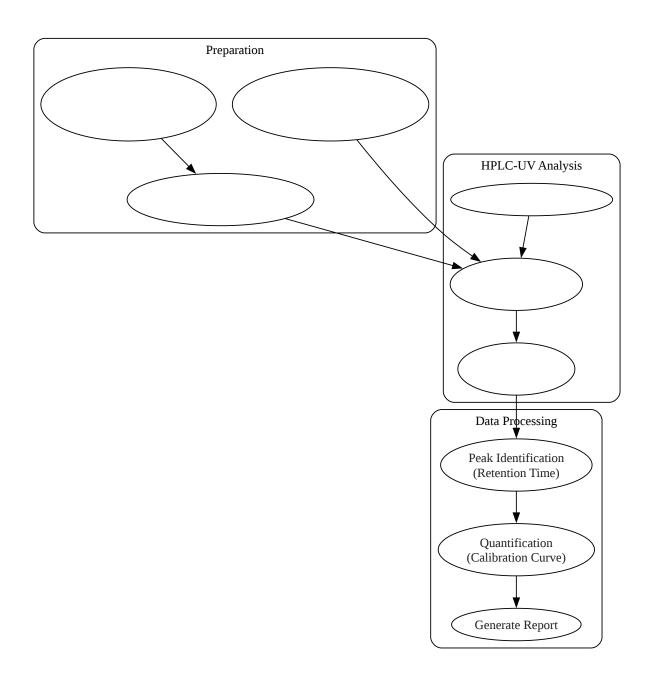


- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Defluoro Dolutegravir reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
- Sample Solution: Accurately weigh and dissolve the Dolutegravir sample in the same solvent as the standard to a suitable concentration.

Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions.
- Identify the **Defluoro Dolutegravir** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the amount of **Defluoro Dolutegravir** in the sample using the calibration curve.





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Caption: Workflow for the detection of **Defluoro Dolutegravir** by LC-MS/MS.



Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Dolutegravir and its related substances, which can be expected to be similar for **Defluoro Dolutegravir** with proper method validation.

Parameter	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	~0.01 - 0.1 μg/mL	~0.1 - 5 ng/mL
Limit of Quantification (LOQ)	~0.03 - 0.3 μg/mL	~0.5 - 10 ng/mL
Linearity Range	0.1 - 10 μg/mL	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.999	> 0.995
Precision (%RSD)	< 2%	< 15%
Accuracy/Recovery	98 - 102%	85 - 115%

Note: These values are indicative and should be established for each specific method and laboratory through proper validation studies.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of **Defluoro Dolutegravir**. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering higher sensitivity and specificity for more demanding applications. It is imperative to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.

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